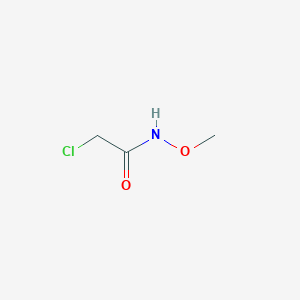

2-chloro-N-methoxyacetamide

描述

Significance of the Acyl Halide Moiety in Synthetic Methodologies

The acyl halide moiety, a cornerstone of organic synthesis, is prized for its high reactivity, which enables a vast number of chemical transformations. Acyl chlorides, in particular, are excellent electrophiles that readily react with a wide range of nucleophiles, such as alcohols, amines, and carbanions, to form esters, amides, and ketones, respectively. This reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the halogen, which renders the carbonyl carbon highly susceptible to nucleophilic attack.

The presence of the chloroacetyl group in 2-chloro-N-methoxyacetamide imparts the characteristic reactivity of an acyl chloride, allowing for facile substitution of the chlorine atom. This feature is fundamental to its utility as a synthetic building block.

The Unique Reactivity Profile of N-Alkoxyamide Scaffolds

N-alkoxyamides, including N-methoxyamides, exhibit a unique and advantageous reactivity profile compared to their N-alkyl or N-aryl counterparts. The presence of the N-methoxy group significantly influences the electronic properties of the amide functionality. The oxygen atom on the nitrogen enhances the nucleophilicity of the amide nitrogen, while simultaneously increasing the electrophilicity of the carbonyl carbon. This dual effect allows for transformations that are often challenging with standard amides.

Research has shown that the N-methoxy group can act as a control element in chemical reactions. For instance, it can facilitate the direct coupling of N-methoxyamides with aldehydes, a reaction that is not feasible with ordinary amides due to the lower nucleophilicity of their nitrogen atoms. This enhanced reactivity opens up new avenues for carbon-carbon and carbon-heteroatom bond formation.

Positioning of this compound within Advanced Chemical Synthesis

This compound is strategically positioned at the intersection of the reactivity of α-halo amides and the unique electronic properties of N-alkoxyamides. This combination makes it a valuable reagent in advanced chemical synthesis. The chloroacetyl moiety provides a reactive handle for nucleophilic substitution, while the N-methoxyamide group can direct or participate in a variety of transformations.

Its applications are found in the synthesis of diverse molecular scaffolds. For example, N-substituted chloroacetamides are widely used as intermediates in the preparation of various heterocyclic systems and have been employed in the synthesis of compounds with potential biological activity. The presence of the N-methoxy group can also be leveraged in transition-metal-catalyzed reactions, such as C-H activation, where N-methoxyamides have been shown to act as effective amidation reagents.

The specific combination of the chloroacetyl group and the N-methoxyamide in one molecule allows for sequential and controlled reactions, making this compound a versatile tool for the construction of complex target molecules.

Physicochemical and Spectroscopic Data of this compound

Below are tables summarizing key physicochemical and spectroscopic data for this compound and a related derivative, providing a reference for its identification and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₆ClNO₂ | scribd.com |

| Molecular Weight | 123.54 g/mol | scribd.com |

| CAS Number | 36851-81-7 | |

| Appearance | Not specified in search results | |

| Melting Point | Not specified in search results | |

| Boiling Point | Not specified in search results | |

| Density | Not specified in search results | |

| Solubility | Not specified in search results |

Table 2: Spectroscopic Data for N-Benzyl-2-chloro-N-methoxyacetamide

As a closely related derivative, the spectroscopic data for N-benzyl-2-chloro-N-methoxyacetamide provides insight into the characteristic signals of the this compound core.

| Spectroscopy | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.40-7.28 (5H, m, ArH), 4.71 (2H, s, NCH₂Ph), 4.10 (2H, s, ClCH₂), 3.75 (3H, s, OCH₃) | soton.ac.uk |

| ¹³C NMR (100 MHz, CDCl₃) | δ 167.5 (C=O), 135.0 (Ar-C), 129.0 (Ar-CH), 128.8 (Ar-CH), 128.6 (Ar-CH), 64.3 (OCH₃), 53.0 (NCH₂Ph), 40.8 (ClCH₂) | soton.ac.uk |

| IR (Neat) | ν_max 1686 (C=O) cm⁻¹ | soton.ac.uk |

| Low-Resolution Mass Spec (EI) | m/z (%) 213 ([M]⁺, 5), 91 ([C₇H₇]⁺, 100) | soton.ac.uk |

| High-Resolution Mass Spec (EI) | Found: 213.0610 [M]⁺, C₁₀H₁₂³⁵ClNO₂ requires 213.0557 | soton.ac.uk |

Structure

3D Structure

属性

IUPAC Name |

2-chloro-N-methoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO2/c1-7-5-3(6)2-4/h2H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUWWITOOFIHCJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80509541 | |

| Record name | 2-Chloro-N-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80509541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36851-81-7 | |

| Record name | 2-Chloro-N-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80509541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Methodologies for the Synthesis of 2 Chloro N Methoxyacetamide and Its N Alkoxy Analogs

Direct Acylation Routes Utilizing Chloroacetyl Chlorides

The most conventional and widely employed method for synthesizing 2-chloro-N-alkoxyacetamides is the direct acylation of an appropriate N-substituted hydroxylamine (B1172632) with chloroacetyl chloride. This approach is favored for its straightforward nature and the ready availability of starting materials.

Amidification Reactions with Substituted Hydroxylamines

The core of this synthetic strategy is the nucleophilic attack of the nitrogen atom of a substituted hydroxylamine, such as N-methoxyamine, on the electrophilic carbonyl carbon of chloroacetyl chloride. This reaction forms the desired amide bond. The process is a classic example of nucleophilic acyl substitution.

Generally, the reaction is carried out in the presence of a base, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. tandfonline.com The choice of base and solvent is critical to the success of the reaction, influencing both the yield and the purity of the final product. Common bases include tertiary amines like triethylamine (B128534) (TEA) or inorganic bases such as potassium carbonate (K2CO3). chemicalbook.comresearchgate.net The reaction is typically performed in an inert organic solvent, such as dichloromethane (B109758) (DCM), acetone, or dimethylformamide (DMF), to prevent unwanted side reactions. researchgate.net

For instance, the synthesis of N-aryl-2-chloroacetamides, which are structural analogs, involves treating the corresponding substituted aniline (B41778) with chloroacetyl chloride. researchgate.netijpsr.info This well-documented reaction provides a reliable blueprint for the synthesis of N-alkoxy variants. The reaction of various aliphatic and aromatic amines with chloroacetyl chloride at room temperature typically proceeds over a few hours to yield the corresponding 2-chloro-N-substituted acetamide (B32628) products. ijpsr.info

Optimization of Reaction Conditions and Selectivity

Optimizing reaction conditions is crucial for maximizing yield and ensuring high selectivity, particularly when dealing with substrates that have multiple reactive sites. Key parameters for optimization include the choice of solvent, the type and stoichiometry of the base, reaction temperature, and reaction time.

The selection of a suitable base is paramount. While triethylamine is commonly used to scavenge HCl in solvents like DCM, other bases may offer advantages in different solvent systems. researchgate.net For example, potassium carbonate has been effectively used in acetone. chemicalbook.com The reaction temperature is often kept low (e.g., 0–5 °C) during the addition of the highly reactive chloroacetyl chloride to control the exothermic reaction and minimize the formation of byproducts.

High chemoselectivity is a significant challenge, especially for substrates containing other nucleophilic groups like hydroxyls (in amino alcohols) or phenols. tandfonline.com In such cases, reaction conditions can be tuned to favor N-acylation over O-acylation. It has been demonstrated that conducting the chloroacetylation in a phosphate (B84403) buffer at a neutral pH can achieve highly efficient and chemoselective N-chloroacetylation of amino alcohols and amino acids within minutes, representing a bio-compatible and environmentally friendly approach. tandfonline.com This method avoids the need for protecting groups and often allows for product isolation without chromatography. tandfonline.com

The table below summarizes various conditions used in the synthesis of analogous N-substituted chloroacetamides, illustrating the impact of different reagents and solvents on reaction outcomes.

Alternative Synthetic Pathways to N-Methoxyacetamide Frameworks

While direct acylation is dominant, research into alternative synthetic routes is driven by the need for milder conditions, improved functional group tolerance, and access to novel molecular architectures. These pathways include transformations from other halogenated compounds and the application of biocatalysis.

Transformations from Related Halogenated Precursors

Alternative strategies can involve starting with a different halogenated precursor and transforming it into the target N-methoxyacetamide structure. Although less common for the direct synthesis of 2-chloro-N-methoxyacetamide itself, such transformations are a staple in organic synthesis for creating analog structures. For example, various halogenated acetic acids can be synthesized from precursors like diethyl malonate, which can then be converted to the corresponding acid chlorides and reacted with hydroxylamines.

A more direct, albeit specialized, alternative involves the C-amidoalkylation of aromatic compounds using a pre-formed chloroacetamide derivative. For instance, 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide can act as a precursor to introduce the chloroacetamido-methyl group onto electron-rich aromatic and heteroaromatic rings. This reaction proceeds in the presence of a strong acid mixture (H2SO4 – P4O10) and provides a pathway to more complex chloroacetamide derivatives. While this specific method does not directly yield this compound, it exemplifies the principle of using a functionalized halogenated precursor to build the desired framework.

Biocatalytic Approaches to Amide Bond Formation in Methoxyacetamides

In the quest for more sustainable and environmentally benign synthetic methods, biocatalysis has emerged as a powerful alternative to traditional chemical synthesis. researchgate.net Enzymes operate under mild conditions, typically in aqueous media, and exhibit high chemo-, regio-, and stereoselectivity, which can obviate the need for protecting groups and reduce waste. manchester.ac.uk

Several classes of enzymes are capable of forming amide bonds and could be applied to the synthesis of this compound and its analogs. These include:

Lipases and Proteases: Traditionally used for hydrolysis, these enzymes can be employed in reverse, catalyzing amide bond formation, often in non-aqueous solvents to shift the equilibrium towards synthesis. manchester.ac.uk

Amide Bond Synthetases (ABS): These ATP-dependent enzymes, such as McbA, catalyze amide formation from a carboxylic acid and an amine via an adenylate intermediate. researchgate.net This approach is highly efficient and can be performed in aqueous media.

Nitrile Hydratases (NHase): These enzymes can be used in tandem with chemocatalysts. A nitrile can be enzymatically hydrated to a primary amide, which is then coupled with another molecule in situ. nih.govspringernature.com This integrated chemo-biocatalytic approach provides a novel disconnection for amide synthesis. nih.gov

Engineered Enzymes: Through rational design and directed evolution, enzymes can be engineered for specific, non-natural reactions. For example, nitrile synthetase enzymes have been modified to halt their catalytic cycle at the amide intermediate stage, effectively creating a bespoke amide synthetase. nih.gov

The application of these biocatalytic methods to the synthesis of N-alkoxy amides is a promising area of research. The high selectivity of enzymes could be particularly advantageous in preventing reactions at the oxygen atom of the N-methoxy group and could lead to greener and more efficient manufacturing processes for this class of compounds.

Advanced Mechanistic Investigations of 2 Chloro N Methoxyacetamide Reactivity

Nucleophilic Substitution Processes at the Amide Nitrogen Center

Unlike typical amides, which are generally unreactive towards nucleophiles at the nitrogen atom, 2-chloro-N-methoxyacetamide and related N-alkoxy-N-chloroamides are susceptible to S_N2 reactions directly at the nitrogen. mdpi.com The diminished amide resonance and the presence of a good leaving group (chloride) render the nitrogen atom electrophilic. researchgate.net Anomeric effects, arising from the interaction between the lone pairs on the methoxy (B1213986) oxygen and the σ* orbital of the N-Cl bond, can further facilitate these substitution reactions. nih.govresearchgate.net

Nitrogen-based nucleophiles readily attack the electrophilic nitrogen of this compound, displacing the chloride ion. The reaction with azide (B81097) ions is a prominent example of this S_N2 process. rsc.org

Treatment of N-alkoxy-N-chloroamides with sodium azide results in the S_N2 displacement of chloride to form a highly reactive N-alkoxy-N-azidoamide intermediate. rsc.org This intermediate is unstable and spontaneously decomposes, a process linked to the HERON rearrangement discussed later. The reaction proceeds via a well-defined S_N2 transition state.

Computational and kinetic studies on analogous systems, such as N-acetoxy-N-benzyloxybenzamide, have elucidated the mechanism. For instance, the reaction with azide has a measured second-order rate constant (k_294 = 2 L mol⁻¹ s⁻¹), confirming a bimolecular substitution process. rsc.org

Table 1: Mechanistic Overview of S_N2 Reaction with Azide

| Step | Description | Intermediate/Transition State |

| 1 | Nucleophilic attack | The azide ion (N₃⁻) approaches the nitrogen atom of this compound from the side opposite to the chlorine atom. |

| 2 | Transition State | A trigonal bipyramidal transition state is formed where the N-Cl bond is partially broken and the N-N₃ bond is partially formed. |

| 3 | Product Formation | The chloride ion is expelled, leading to the formation of the N-azido-N-methoxyacetamide intermediate. |

Oxygen-based nucleophiles, such as hydroxides and carboxylates, can also participate in nucleophilic substitution at the nitrogen center. The reaction follows the same S_N2 pathway, where the nucleophile attacks the nitrogen, leading to the displacement of the chloride. The reactivity is influenced by the nucleophilicity of the attacking species and the solvent conditions. While specific kinetic data for this compound is not extensively documented, the principles governing anomeric amides suggest a susceptibility to these nucleophiles. nih.govnih.gov The resulting N-hydroxy or N-acyloxy intermediates are often reactive themselves and may undergo further transformations.

Thiols are effective nucleophiles for S_N2 reactions at the nitrogen of anomeric amides. mdpi.com Studies on related N-acyloxy-N-alkoxyamides have shown that biological thiols, such as glutathione (B108866) and cysteine esters, readily displace the leaving group at the nitrogen. mdpi.com This reactivity is directly applicable to this compound. The sulfur nucleophile attacks the nitrogen, displacing the chloride and forming an N-thioalkyl-N-methoxyacetamide product. This reaction highlights the electrophilic nature of the nitrogen atom in this class of compounds. nih.gov

Table 2: Comparison of Nucleophile Reactivity at the Amide Nitrogen

| Nucleophile Type | Example | General Reactivity | Product Class |

| Nitrogen-based | Azide (N₃⁻) | High | N-Azido-N-methoxyacetamide |

| Oxygen-based | Hydroxide (OH⁻) | Moderate | N-Hydroxy-N-methoxyacetamide |

| Sulfur-based | Thiol (R-SH) | High | N-Thioalkyl-N-methoxyacetamide |

Intramolecular Rearrangement Mechanisms: The Heteroatom Rearrangement On Nitrogen (HERON)

A defining characteristic of the reactivity of bisheteroatom-substituted amides like this compound is their propensity to undergo intramolecular rearrangement. The Heteroatom Rearrangement On Nitrogen (HERON) is a key mechanistic pathway. researchgate.net This reaction is driven by the electronic properties of the "anomeric amide" system, specifically the reduced resonance and anomeric effects that destabilize the ground state. nih.govnih.gov

The HERON reaction involves the migration of a more electronegative substituent from the amide nitrogen to the carbonyl carbon. nih.govresearchgate.net This migration occurs in concert with the cleavage of the amide N-C(O) bond. nih.gov In the case of intermediates formed from this compound (for instance, after substitution of chloride with another group like azide), the HERON process becomes highly relevant.

For example, the N-alkoxy-N-azidoamide formed from the reaction with azide (as mentioned in 3.1.1) undergoes a HERON rearrangement. In this process, the methoxy group (or another substituent) migrates from the nitrogen to the carbonyl carbon. rsc.org This is not a simple fragmentation-recombination but a concerted process, often proceeding through a cyclic transition state. researchgate.net Computational studies support a mechanism where the migration and bond cleavage are synchronous. researchgate.net

The products of the HERON rearrangement are an acyl derivative and a heteroatom-stabilized nitrene or its decomposition products. nih.govresearchgate.net Following the migration of a group 'X' from nitrogen to the carbonyl carbon, the molecule fragments into an acyl derivative, R-C(O)X, and a transient Y-stabilized nitrene. researchgate.net

In the decomposition of the N-alkoxy-N-azidoamide intermediate, the rearrangement leads to the formation of an ester and molecular nitrogen. This transformation is exceptionally exothermic and can be used to form sterically hindered esters in high yields, as the gaseous byproducts shift the equilibrium. rsc.org The process is believed to involve the formation of a 1-alkoxy-1-acyldiazene, which then rapidly loses two molecules of N₂. nih.gov This pathway showcases the synthetic utility of the HERON rearrangement, turning a simple nucleophilic substitution into a sophisticated molecular reorganization.

Table 3: Products of HERON Rearrangement of a Generic N-Alkoxy-N-X-Acetamide

| Migrating Group (from N) | Acyl Derivative Formed | Co-Product |

| Alkoxy (RO-) | Alkyl Acetate (B1210297) | X-Nitrene |

| Acyloxy (R'COO-) | Acetic Anhydride | Alkoxy-Nitrene |

| Azido (N₃⁻) * | (Leads to N₂ evolution) | (Leads to ester formation) |

| Note: The N-azido intermediate is highly unstable and rearranges to ultimately form an ester and nitrogen gas, representing a special case of the HERON reaction's synthetic application. rsc.org |

Electrophilic Activation and Nitrenium Ion Generation

The reactivity of this compound and its derivatives is significantly influenced by the electrophilic activation of the nitrogen atom, typically following N-chlorination. The transformation of the N-chloro-N-methoxyamide precursor into a highly reactive N-methoxy-N-acylnitrenium ion is a key step that enables a range of synthetic applications, particularly in the formation of new carbon-nitrogen bonds. This activation is generally facilitated by Lewis acids, which assist in the heterolytic cleavage of the N-Cl bond.

Acid-Catalyzed Solvolysis Pathways

The generation of N-methoxy-N-acylnitrenium ions from N-chloro-N-methoxyamide precursors is not a direct solvolysis of this compound but rather an assisted dissociation of its N-chlorinated derivative. This process is effectively catalyzed by Lewis acids that coordinate to the chlorine atom, facilitating its departure as a chloride ion and leaving behind the positively charged nitrenium species. This pathway is a cornerstone for subsequent electrophilic reactions. acs.orgacs.org

Various agents have been studied to promote this transformation. For instance, silver salts such as silver tetrafluoroborate (B81430) (AgBF₄) or silver perchlorate (B79767) (AgClO₄) are effective in abstracting the chloride, leading to the formation of the nitrenium ion. acs.org Similarly, under neutral conditions, anhydrous zinc acetate in a solvent like nitromethane (B149229) has been successfully used to generate the nitrenium ion for intramolecular cyclization reactions. semanticscholar.orgcapes.gov.br This method highlights that strong protic acids are not strictly necessary, and Lewis acids can effectively initiate the reaction pathway. The choice of the Lewis acid and solvent system can influence the efficiency and outcome of the reaction.

| Catalyst/Reagent | Solvent | Precursor | Reactive Intermediate | Reference |

|---|---|---|---|---|

| Silver Tetrafluoroborate (AgBF₄) | Not specified | N-Chloro-N-methoxyamide | N-methoxy-N-acylnitrenium ion | acs.org |

| Silver Perchlorate (AgClO₄) | Not specified | N-Chloro-N-methoxyamide | N-methoxy-N-acylnitrenium ion | acs.org |

| Anhydrous Zinc Acetate | Nitromethane | N-Chloro-N-methoxyamide | N-methoxy-N-acylnitrenium ion | semanticscholar.orgcapes.gov.br |

Characteristics and Trapping of Reactive Nitrenium Intermediates

The N-methoxy-N-acylnitrenium ion, generated from the N-chloro derivative of this compound, is a potent electrophile. Its transient nature necessitates its generation in the presence of a suitable nucleophile, or "trapping" agent, to capture the intermediate and form a stable product. The high reactivity of this species makes it a powerful tool for constructing complex nitrogen-containing heterocyclic systems. acs.org

A common and effective method for studying and utilizing this intermediate is through intramolecular trapping. When the N-chloro-N-methoxyamide precursor contains a suitably positioned electron-rich aromatic ring, the generated nitrenium ion can be trapped internally via an electrophilic aromatic substitution reaction. acs.orgacs.org This process has been successfully applied to the synthesis of 1-methoxy-2-oxindoles from N-chloro-N-methoxy-2-phenylacetamides. The cyclization provides strong evidence for the formation of the nitrenium ion intermediate and demonstrates its capacity to act as a strong electrophile, forming a new C-N bond and a five-membered lactam ring. acs.org The efficiency of this intramolecular trapping underscores the synthetic utility of these reactive intermediates.

| Precursor Substrate | Reaction Type | Trapping Agent | Major Product | Reference |

|---|---|---|---|---|

| N-Chloro-N-methoxy-2-phenylacetamide derivative | Intramolecular Electrophilic Aromatic Substitution | Internal Phenyl Ring | 1-Methoxy-2-oxindole derivative | acs.org |

| N-Chloro-N-methoxyamide with a tethered aromatic ring | Intramolecular Cyclization | Internal Aromatic Ring | Nitrogen heterocycle with N-methoxy amide group | acs.orgcapes.gov.br |

Reductive Transformations of the Carbonyl Group

The carbonyl group within the this compound structure is susceptible to reduction, a common transformation for amides. This reaction typically converts the carbonyl moiety (C=O) into a methylene (B1212753) group (CH₂), thus transforming the amide into an amine. This reduction is a fundamental process in organic synthesis for accessing amines from readily available carboxylic acid derivatives.

A powerful and widely used reducing agent for this purpose is Lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The reduction of an amide with LiAlH₄ is a robust method that works for primary, secondary, and tertiary amides. The mechanism involves the initial nucleophilic attack of a hydride ion from the AlH₄⁻ complex onto the electrophilic carbonyl carbon. This is followed by a series of steps involving coordination of the oxygen atom to the aluminum species and subsequent elimination, ultimately leading to an iminium ion intermediate. A second hydride addition to the iminium ion yields the final amine product after an aqueous workup to neutralize the reaction mixture. masterorganicchemistry.com In the case of this compound, this transformation would yield 2-chloro-N-methoxyethanamine. While LiAlH₄ is highly effective, other reducing agents such as borane (B79455) complexes (e.g., BH₃·THF) can also be employed for amide reductions, sometimes offering different selectivity profiles.

| Reactant | Reducing Agent | Expected Product | Transformation | Reference |

|---|---|---|---|---|

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 2-Chloro-N-methoxyethanamine | C=O → CH₂ | masterorganicchemistry.com |

| This compound | Borane (BH₃) | 2-Chloro-N-methoxyethanamine | C=O → CH₂ | organic-chemistry.org |

Theoretical and Spectroscopic Elucidation of Anomeric Amide Structure and Electronic Properties

Computational Chemistry Approaches to Molecular Conformation and Electronic Structure

Computational models, particularly those based on quantum mechanics, are indispensable for understanding the nuanced properties of molecules like 2-chloro-N-methoxyacetamide.

In typical amides, the nitrogen atom is considered to be sp²-hybridized and planar to maximize resonance stabilization. However, in anomeric amides, the presence of two electronegative atoms on the nitrogen induces significant pyramidalization. nih.govchemrxiv.orgresearchgate.net Density Functional Theory (DFT) calculations are a powerful tool for modeling this phenomenon. These studies indicate that the nitrogen atom in such compounds deviates substantially from planarity, adopting a geometry that is intermediate between trigonal planar (sp²) and tetrahedral (sp³). chemrxiv.orgresearchgate.net

This pyramidalization occurs because the nitrogen lone pair is drawn towards the highly electronegative substituents, reducing its ability to delocalize into the carbonyl π-system. researchgate.net DFT calculations can quantify this deviation by measuring the sum of the bond angles around the nitrogen or the height of the nitrogen atom above the plane defined by its three substituents. For this compound, a significant degree of pyramidalization is predicted, directly impacting its electronic properties and reactivity. nih.gov

| Compound Type | Typical Nitrogen Geometry | Degree of Pyramidalization (τ) | Reference |

| Simple Secondary Amide | Trigonal Planar | ~0° | chemrxiv.org |

| N-Alkoxy-N-Chloroamide | Pyramidal | Significant (>10°) | nih.govresearchgate.net |

Table 1: Comparison of Nitrogen Pyramidalization in Different Amide Structures as predicted by DFT studies. The degree of pyramidalization (τ) represents the deviation from a perfectly planar structure (180° sum of angles).

A direct consequence of nitrogen pyramidalization is the reduction of amide resonance. nih.gov The classic resonance model of an amide involves the delocalization of the nitrogen lone pair onto the carbonyl group, resulting in significant double-bond character for the C-N bond and single-bond character for the C=O bond. In this compound, the pyramidal geometry of the nitrogen atom misaligns its lone pair orbital with the π* orbital of the carbonyl group, hindering effective overlap. nih.gov

This reduction in resonance stabilization can be computationally evaluated and is estimated to be as low as 50% of that found in a standard amide like N,N-dimethylacetamide. nih.gov This electronic shift manifests as a lengthening of the C-N bond and a shortening of the C=O bond compared to typical amides, which can be predicted through computational modeling.

The partial double-bond character of the C-N bond in amides creates a significant energy barrier to rotation, leading to the existence of distinct cis and trans conformers. The reduction in amide resonance and C-N double-bond character in this compound is predicted to substantially lower this rotational barrier. nih.govnih.gov

Computational methods like DFT can be used to calculate the energy profile for rotation around the N-C(O) bond. By mapping the energy of the molecule as a function of the dihedral angle, the transition state energy can be determined, yielding the rotational barrier. While a typical amide may have a rotational barrier in the range of 15-22 kcal/mol, the barrier for anomeric amides is expected to be considerably lower. nih.govresearchgate.net For instance, the attachment of two oxygen atoms to an amide nitrogen has been shown to lower the isomerization barrier by approximately 7-8 kcal/mol (29 to 33 kJ mol⁻¹). nih.gov

| Amide Type | Typical C-N Rotational Barrier (kcal/mol) | Consequence | Reference |

| Simple Tertiary Amide | 15 - 22 | Slow rotation on NMR timescale at room temp. | researchgate.net |

| N,N-Dialkoxyamide | ~8 - 15 | Faster rotation, lower coalescence temperature. | nih.gov |

| This compound | Predicted to be low | Enhanced conformational flexibility. | nih.gov |

Table 2: Comparison of calculated and experimental rotational barriers around the amide C-N bond.

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide experimental evidence to validate the theoretical predictions regarding the structure and electronic environment of this compound.

Fourier-Transform Infrared (FT-IR) spectroscopy is highly sensitive to the nature of the carbonyl (C=O) bond. spectroscopyonline.com The C=O stretching vibration in amides typically appears as a strong absorption band in the region of 1630-1680 cm⁻¹. spectroscopyonline.com

Due to the reduced amide resonance in this compound, the carbonyl group has less contribution from the zwitterionic resonance structure (O⁻-C=N⁺). This results in an increase in the double-bond character of the C=O bond. A stronger bond with a higher force constant will vibrate at a higher frequency. Therefore, the C=O stretching frequency for this compound is expected to be shifted to a higher wavenumber, likely above 1700 cm⁻¹, compared to simple amides. libretexts.orglibretexts.org This shift provides direct experimental evidence for the reduction in electronic delocalization.

| Functional Group | Characteristic C=O Stretch (cm⁻¹) | Rationale for Frequency | Reference |

| Saturated Ketone | ~1715 | Standard C=O double bond. | libretexts.org |

| Saturated Ester | ~1735 | Electronegative oxygen enhances C=O character. | libretexts.org |

| Simple Tertiary Amide | ~1650 | Resonance reduces C=O double bond character. | spectroscopyonline.com |

| This compound | >1700 (Predicted) | Reduced resonance increases C=O character. | nih.gov |

Table 3: Characteristic FT-IR carbonyl stretching frequencies for various functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei (typically ¹H and ¹³C). webassign.net In this compound, the electronegative chlorine and methoxy (B1213986) groups strongly influence the local electronic environment.

The protons of the chloromethyl group (Cl-CH₂-) and the methoxy group (-OCH₃) are expected to be deshielded due to the electron-withdrawing nature of the adjacent atoms (Cl, N, and O), resulting in downfield chemical shifts in the ¹H NMR spectrum. lumenlearning.com Similarly, the corresponding carbon atoms would also exhibit downfield shifts in the ¹³C NMR spectrum. Furthermore, due to the relatively low barrier to rotation around the C-N bond, it may be possible to observe the coalescence of signals corresponding to different rotamers by variable temperature (VT) NMR experiments, allowing for the experimental determination of the rotational energy barrier. nih.govresearchgate.net

| Proton Group | Expected Chemical Shift (δ, ppm) | Influencing Factors | Reference |

| -C(=O)-CH₂-Cl | ~4.0 - 4.5 | Deshielding by carbonyl and chlorine. | lumenlearning.com |

| -N-O-CH₃ | ~3.5 - 4.0 | Deshielding by adjacent oxygen and nitrogen. | lumenlearning.com |

Table 4: Predicted ¹H NMR chemical shifts for this compound.

of this compound

The structure and electronic properties of this compound are significantly influenced by the anomeric effect, a stereoelectronic phenomenon that arises from the presence of two heteroatoms—in this case, oxygen and chlorine—attached to the amide nitrogen. This effect leads to distinct structural and spectroscopic characteristics that differentiate it from standard amides.

In anomeric amides like this compound, the resonance stabilization that is characteristic of the amide bond is considerably reduced. researchgate.netscispace.com This is due to the strong electron-withdrawing nature of the oxygen and chlorine substituents on the nitrogen atom. researchgate.net The reduced resonance results in a more pyramidal geometry at the nitrogen atom, a departure from the typically planar configuration of amides. scispace.com This pyramidalization is a direct consequence of the rehybridization of the nitrogen atom, which takes on more sp³ character. scispace.com

Theoretical studies on related N-chloro-N-alkoxy systems predict that the barriers to rotation around the N-C(O) and N-O bonds are significantly higher than the barrier for nitrogen inversion. scispace.com For instance, in N-chloro-N-methoxyformamide, the N-O and N-C(O) rotational barriers have been computationally estimated, highlighting the conformational rigidity introduced by the anomeric effect. nist.gov

X-ray diffraction studies of analogous compounds, such as N-chloro-N-alkoxyureas, provide experimental evidence for these structural features. scispace.com These studies reveal a significant pyramidality at the amide nitrogen. scispace.com For example, in N-chloro-N-methoxyurea, the sum of the bond angles around the nitrogen is significantly less than the 360° expected for a planar atom, and the nitrogen atom deviates substantially from the plane of its bonded atoms. scispace.com

Another key structural feature resulting from the anomeric effect is the elongation of the N-Cl bond. scispace.com This is attributed to a stabilizing hyperconjugative interaction between the lone pair of the oxygen atom (n_O) and the antibonding orbital of the N-Cl bond (σ*_N-Cl). scispace.com This interaction, which is maximized in a gauche conformation, weakens the N-Cl bond, leading to an increased bond length compared to systems without this effect. scispace.comrsc.org For comparison, the N-Cl bond lengths in N-chloro-N-alkoxyureas are observed to be around 1.757 Å, which is longer than the typical N-Cl bond length of 1.71–1.72 Å in more planar N-chloroamides. scispace.com It is expected that this compound would exhibit similar structural characteristics.

The electronic properties are also impacted, with the anomeric effect leading to a lability of the chlorine atom, making it more susceptible to nucleophilic substitution at the nitrogen atom. scispace.com

Table 1: Comparison of Bond Lengths and Angles in Anomeric Amides and Related Compounds

| Compound | N-C(O) Bond Length (Å) | N-Cl Bond Length (Å) | Sum of Angles at N (°) | Reference |

| N-chloro-N-methoxyurea | - | 1.757(1) | 329.0(2) | scispace.com |

| N-chloro-N-alkoxyurea derivative | - | 1.7572(5) | 325.8(1) | scispace.com |

| Typical N-chloro-N-phenylacetamides | - | 1.71-1.72 | ~360 (planar) | scispace.com |

Data for N-chloro-N-methoxyacetamide is not available in the searched literature; analogous compounds are presented.

Spectroscopic analysis further corroborates the reduced amide resonance. Anomeric amides typically exhibit higher carbonyl stretching frequencies in their infrared (IR) spectra, generally in the range of 1720-1740 cm⁻¹. scispace.com This is a direct result of the diminished double bond character of the C=O bond, which is a consequence of the reduced n_N → π*_C=O conjugation.

Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for studying the consequences of the anomeric effect. The reduced resonance in anomeric amides leads to significantly lower barriers for amide bond isomerization (rotation around the N-C(O) bond). nist.gov This is often observed as a coalescence of signals at or below room temperature, indicating rapid exchange between rotational isomers, in stark contrast to typical amides which show distinct signals for different conformers at room temperature. nist.gov

Time-Resolved Luminescence Spectroscopy (TRLS) for Complexation Studies of Related Methoxyacetamides

Time-Resolved Luminescence Spectroscopy (TRLS) is a highly sensitive technique used to study the coordination environment of luminescent species, particularly lanthanide ions like europium (Eu³⁺) and terbium (Tb³⁺). mdpi.com The technique relies on measuring the decay of luminescence intensity over time following pulsed excitation. amazonaws.com The luminescence lifetime and the emission spectrum of a lanthanide ion are highly sensitive to its immediate coordination environment, including the number and type of coordinating ligands and solvent molecules. mdpi.commyu-group.co.jp

While there is extensive literature on the use of TRLS for studying the complexation of lanthanide ions with various organic ligands, including those containing acetamide (B32628) functionalities, no specific studies employing TRLS for the complexation of this compound or other simple methoxyacetamides were found in the searched scientific literature. mdpi.comnih.govnih.gov However, the principles of the technique can be described, and its potential application to such systems can be inferred from studies on related compounds.

In a hypothetical complexation study of a methoxyacetamide with a lanthanide ion such as Eu³⁺, TRLS could provide valuable insights. The coordination of the methoxyacetamide ligand to the Eu³⁺ ion, likely through the carbonyl oxygen, would displace water molecules from the lanthanide's inner coordination sphere. finechem-mirea.ru This displacement would lead to a significant increase in the luminescence lifetime of the Eu³⁺ ion. This is because water molecules, with their O-H oscillators, are very efficient at quenching the excited state of the lanthanide ion through non-radiative decay pathways. mdpi.com By measuring the change in the luminescence lifetime as a function of ligand concentration, one could determine the stability constant of the formed complex.

Furthermore, the emission spectrum of Eu³⁺, particularly the hypersensitive ⁵D₀ → ⁷F₂ transition, is very sensitive to the symmetry of the coordination environment. rsc.org The formation of a complex with methoxyacetamide would alter the symmetry around the Eu³⁺ ion, leading to changes in the shape and intensity of this emission band. rsc.org These spectral changes can be used to deduce the stoichiometry and geometry of the complex.

Table 2: Representative Luminescence Lifetimes of Europium(III) in Different Environments

| Europium(III) Species | Solvent/Environment | Luminescence Lifetime (µs) | Reference |

| [Eu(H₂O)ₙ]³⁺ | Water | ~110 | - |

| Eu(III) complex with non-quenching ligands | Aprotic Solvent | >1000 | amazonaws.com |

| Eu(TTA)₃ complex | - | - | mdpi.com |

This table illustrates the principle of how luminescence lifetime changes with coordination environment. Specific data for methoxyacetamide complexes is not available.

For instance, studies on lanthanide complexes with macrocyclic ligands containing acetamide pendants have shown that the acetamide groups can coordinate to the metal ion. nih.govnih.gov While these studies primarily used NMR and X-ray crystallography, they demonstrate the capability of the acetamide group to act as a ligand for lanthanide ions. nih.govnih.gov TRLS could be a complementary technique in such studies to probe the solution-state speciation and complexation dynamics.

Strategic Utility of 2 Chloro N Methoxyacetamide in Complex Molecule Synthesis

Versatile Building Block in Heterocyclic Chemistry

The intrinsic reactivity of 2-chloro-N-methoxyacetamide makes it an ideal starting material for the synthesis of various heterocyclic systems. The presence of the chlorine atom provides a convenient handle for nucleophilic substitution, while the N-methoxyamide group can be either retained in the final product or transformed into other functional groups, enabling the construction of diverse heterocyclic scaffolds.

Synthesis of Quinolone and Quinazoline (B50416) Derivatives

Quinolone and quinazoline frameworks are core structures in many pharmaceutically active compounds. Chloroacetamide derivatives serve as key intermediates in the assembly of these important heterocyclic systems.

In the synthesis of quinolone derivatives, a notable application involves the use of the closely related Weinreb amide, 2-chloro-N-methoxy-N-methylacetamide. This compound is a crucial precursor for creating α-chloro ketones, which are pivotal intermediates. For instance, a high-yielding, one-step method has been developed for the synthesis of an α-chloro ketone from 2-chloro-N-methoxy-N-methylacetamide and a heptyl Grignard reagent. researchgate.net This intermediate is then used directly in a one-pot microwave-assisted procedure with anthranilic acid to produce 2-heptyl-3-hydroxy-4(1H)-quinolone, also known as the Pseudomonas quinolone signal (PQS), and other 2-alkyl-4-quinolone derivatives. researchgate.net This method is advantageous due to its efficiency, use of readily available starting materials, and the avoidance of purification for the intermediate α-chloro ketone. researchgate.net

Similarly, 2-chloro-N-(substituted)acetamide derivatives are employed in the synthesis of quinazolinone structures. nih.gov In one reported synthesis, various 2-chloro-N-acetamide derivatives are prepared by treating amines with chloroacetyl chloride. These derivatives are then used to alkylate a 2-mercapto-3-phenylquinazolinone, leading to the formation of new quinazolinone-based compounds with potential applications as enzyme inhibitors. nih.gov Another common method for producing quinazolin-4-one involves the reaction of anthranilic acid with chloroacetyl chloride.

| Precursor Compound | Reagents | Resulting Heterocycle | Reference |

| 2-chloro-N-methoxy-N-methylacetamide | 1. Heptyl Grignard Reagent2. Anthranilic Acid | 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) | researchgate.net |

| 2-chloro-N-(substituted)acetamide | 2-mercapto-3-phenylquinazolinone | S-alkylated quinazolinone derivatives | nih.gov |

| Anthranilic acid | Chloroacetyl chloride | N-Chloroacetyl anthranilic acid (precursor to quinazolinone) |

Formation of Aziridine (B145994) Scaffolds via Halogenated Amide Precursors

Aziridines are valuable three-membered heterocyclic rings that serve as versatile intermediates in organic synthesis, readily undergoing ring-opening reactions to introduce nitrogen-containing functionalities. Halogenated amides and their derivatives are important precursors for constructing these strained ring systems.

While direct synthesis of aziridines from this compound is not extensively documented, the broader class of α-halo carbonyl compounds and related chloroamines are well-established precursors for aziridination. The general strategy involves an intramolecular nucleophilic substitution, where the nitrogen atom displaces the adjacent chlorine atom to form the three-membered ring. nih.gov

Recent methodologies have focused on the catalytic asymmetric synthesis of heterocycle-substituted aziridines. One such approach involves the enantioselective protonation of catalytically generated prochiral chloroenamines, which are formed from a 1,4-addition reaction. Subsequent in-situ treatment of the resulting vicinal chloroamine with a base can yield a variety of N-aryl aziridines. nih.gov Although this specific example does not start with a chloroacetamide, it highlights the synthetic utility of the vicinal chloro-amino motif, a structure accessible from halogenated amide precursors, in forming aziridine rings. The stability of the nitrogen atom's configuration in certain N-chloro- and N-alkoxyaziridines makes them chiral molecules of significant interest. baranlab.org

Precursor to Biologically Active Compounds and Pharmaceutical Intermediates

The reactivity of this compound and its analogues makes them valuable starting points for synthesizing molecules with significant biological and pharmaceutical relevance. The chloroacetyl group can be readily attached to various scaffolds, providing a reactive handle for further elaboration into complex drug-like molecules.

Development of Anti-inflammatory Drug Precursors

Chloroacetamide derivatives are utilized as building blocks in the synthesis of potential anti-inflammatory agents. The synthetic strategy often involves reacting various amines with chloroacetyl chloride to form an N-substituted chloroacetamide intermediate. ijpsr.info This intermediate can then be further modified to produce the final active compounds.

For example, a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives were synthesized starting from 2-chloro-N-substituted-acetamides. These final compounds were evaluated for their antidepressant activity, which is often linked to anti-inflammatory pathways in the central nervous system. nih.gov In another study, various 2-chloro-N-alkyl/aryl acetamide (B32628) derivatives were synthesized with the aim of creating new bioactive agents that could function as antimicrobial agents, which can be relevant in inflammatory conditions caused by infections. ijpsr.info The synthesis of 2-chloro-N-(2-methoxyphenyl)acetamide and 2-chloro-N-(4-methoxyphenyl)acetamide has been specifically reported as part of these efforts. ijpsr.inforesearchgate.netresearchgate.net

Synthesis of Signaling Molecules (e.g., Pseudomonas Quinolone Signal)

One of the most significant applications of this compound derivatives is in the synthesis of the Pseudomonas aeruginosa quorum-sensing molecule, 2-heptyl-3-hydroxy-4-quinolone, known as the Pseudomonas Quinolone Signal (PQS). nih.govbeilstein-journals.org PQS is a key intercellular signal that regulates the expression of numerous virulence factors in this opportunistic pathogen. nih.gov

The synthesis of PQS and its analogues has been efficiently achieved using 2-chloro-N-methoxy-N-methylacetamide as a key starting material. researchgate.net The process involves the reaction of this Weinreb amide with an appropriate Grignard reagent (e.g., heptylmagnesium bromide) to form an α-chloro ketone intermediate. rsc.org This intermediate is then cyclized with an anthranilic acid derivative to construct the quinolone core of PQS. researchgate.net This synthetic route is highly flexible, allowing for the creation of a variety of PQS analogues with different alkyl chains at the 2-position or substitutions on the aryl ring, which is crucial for studying structure-activity relationships. researchgate.net

| Starting Material | Key Intermediate | Final Product | Biological Significance |

| 2-chloro-N-methoxy-N-methylacetamide | α-chloro ketone | 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) | Bacterial quorum-sensing signal molecule |

| Anthranilic Acid | - | 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) | Bacterial quorum-sensing signal molecule |

Derivatization for Selective Enzyme Inhibitors (e.g., Janus Kinase, Noradrenaline Reuptake)

The chloroacetamide functional group is a valuable component in the design of targeted enzyme inhibitors, including those for Janus kinases (JAKs) and the norepinephrine (B1679862) transporter (NET).

Janus Kinase (JAK) Inhibitors: The JAK family of enzymes are critical for intracellular signal transduction of numerous cytokines and growth factors, and their dysregulation is implicated in autoimmune diseases. researchgate.netgoogle.com While a direct synthesis of a marketed JAK inhibitor using this compound is not prominently reported, the design of kinase inhibitors often involves building blocks that can form covalent bonds with cysteine residues in the active site. The reactive chloroacetyl group is a well-known warhead for such purposes. The synthesis of various heterocyclic cores found in JAK inhibitors, such as pyrimidines and indoles, could potentially utilize chloroacetamide derivatives for introducing side chains or linking different molecular fragments. nih.gov

Noradrenaline (Norepinephrine) Reuptake Inhibitors (NRIs): NRIs are used to treat disorders like depression and ADHD by blocking the norepinephrine transporter (NET). nih.gov The synthesis of novel NRIs often involves the exploration of various scaffolds, such as the N,2-substituted cycloalkylamine framework. In the development of these compounds, linkers are often required to connect the core amine scaffold to other parts of the molecule. The acetamide linkage, derivable from a chloroacetamide precursor, is a common structural motif in medicinal chemistry for this purpose. The synthesis of N-substituted acetamides via the reaction of an amine with chloroacetyl chloride is a fundamental step in building libraries of potential inhibitors for screening. nih.gov

Design of Novel Insecticides and Antimicrobial Agents

The chloroacetamide functional group is a key building block in the development of various biologically active compounds, and this compound, along with its close derivatives, serves as a valuable precursor in the synthesis of novel insecticides and antimicrobial agents. Its utility lies in the reactive chlorine atom, which can be readily displaced by nucleophiles to construct more complex molecular architectures.

In the field of insecticide development, a notable application of a related compound, 2-chloro-N-methoxy-N-methylacetamide, is in the synthesis of fenmezoditiaz. Fenmezoditiaz is a modern mesoionic insecticide designed to combat piercing-sucking insects that have developed resistance to other insecticides targeting the nicotinic acetylcholine (B1216132) receptor (nAChR). The synthesis of a key intermediate for fenmezoditiaz involves the use of 2-chloro-N-methoxy-N-methylacetamide, highlighting the strategic importance of this chloroacetamide derivative in constructing the core structure of this novel insecticide.

While direct studies on the antimicrobial properties of this compound are not extensively documented in the provided search results, the broader class of chloroacetamide derivatives has demonstrated significant potential in this area. For instance, 2-chloro-N-(4-methoxyphenyl)acetamide has shown antimicrobial activity against the Gram-positive bacterium Staphylococcus aureus and the fungus Candida glabrata. wikipedia.org Another derivative, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has been investigated for its antibacterial effects against Klebsiella pneumoniae, a significant Gram-negative pathogen. researchgate.netresearchgate.netoakwoodchemical.com Research has shown that this compound can act synergistically with conventional antibiotics like meropenem (B701) and imipenem (B608078), enhancing their efficacy and reducing the concentrations needed to inhibit bacterial growth. researchgate.netresearchgate.net These examples underscore the versatility of the chloroacetamide scaffold in the design of new antimicrobial agents.

Table 1: Antimicrobial Activity of 2-Chloro-acetamide Derivatives

| Compound | Target Organism | Observed Effect |

|---|---|---|

| 2-chloro-N-(4-methoxyphenyl)acetamide | Staphylococcus aureus (Gram-positive bacterium) | Antimicrobial activity wikipedia.org |

| Candida glabrata (Fungus) | Antimicrobial activity wikipedia.org | |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae (Gram-negative bacterium) | Antibacterial activity; Synergistic effect with meropenem and imipenem researchgate.netresearchgate.net |

Ligands for Cellular Pathway Modulation (e.g., Calreticulin)

The application of this compound and its analogues extends to the synthesis of molecules that can modulate cellular pathways, a cornerstone of modern drug discovery. While the search results did not yield specific information on the use of this compound in developing ligands for calreticulin, its role as a versatile synthetic intermediate is evident in the creation of other important cellular pathway modulators.

A significant example is the use of 2-chloro-N-methoxy-N-methylacetamide, a compound also known as a Weinreb amide, in the preparation of 2-heptyl-3-hydroxy-4(1H)-quinolone. This molecule is also known as the Pseudomonas quinolone signal (PQS). PQS is a crucial signaling molecule in the quorum sensing system of the bacterium Pseudomonas aeruginosa. Quorum sensing is a sophisticated cellular communication pathway that allows bacteria to coordinate gene expression and collective behaviors, such as biofilm formation and virulence factor production. By serving as a starting reagent for the synthesis of PQS and structurally related 2-alkyl-4-quinolones, 2-chloro-N-methoxy-N-methylacetamide contributes to the study and potential modulation of this important bacterial communication pathway. The ability to synthesize these signaling molecules is vital for developing strategies to interfere with quorum sensing, which represents a promising approach to controlling bacterial infections.

The utility of 2-chloro-N-methoxy-N-methylacetamide in this context stems from its nature as a Weinreb amide. The Weinreb-Nahm ketone synthesis is a reliable method for forming ketones from a wide range of organometallic reagents without the common problem of over-addition to form an alcohol. wikipedia.org This controlled reactivity makes Weinreb amides like 2-chloro-N-methoxy-N-methylacetamide highly valuable in the multi-step synthesis of complex and biologically active molecules that can modulate cellular pathways.

Table 2: Application of a this compound Derivative in Cellular Pathway Modulation

| Derivative | Synthesized Molecule | Cellular Pathway | Significance |

|---|---|---|---|

| 2-chloro-N-methoxy-N-methylacetamide | 2-heptyl-3-hydroxy-4(1H)-quinolone (Pseudomonas quinolone signal or PQS) | Quorum Sensing in Pseudomonas aeruginosa | Enables study and potential interference with bacterial communication, virulence, and biofilm formation. |

Future Perspectives and Emerging Research Avenues

Exploration of Novel Catalytic Systems for 2-Chloro-N-methoxyacetamide Transformations

The development of innovative catalytic systems is crucial for unlocking the full synthetic potential of this compound. While classical transformations are known, future research will likely focus on transition-metal catalysis to enable previously inaccessible reaction pathways. Catalysts based on palladium, copper, iron, and cobalt are promising candidates for mediating novel cross-coupling, amidation, and cyclization reactions.

Palladium catalysis, for instance, has shown effectiveness in N-alkylation reactions using a "borrowing hydrogen" methodology, which could be adapted for functionalizing the amide nitrogen of this compound or its derivatives. chemrxiv.org Iron and copper salts have recently emerged as inexpensive and environmentally benign catalysts for novel coupling reactions of N-methoxy amides. acs.orgmdpi.com Iron catalysis can facilitate N-S bond formation, while copper catalysts have been shown to selectively promote C-O cross-coupling with arylboronic acids. acs.orgmdpi.com Furthermore, cobalt-catalyzed systems, sometimes promoted by visible light, offer mild conditions for challenging carbonylation and amidation reactions, which could be applied to transform the chloroacetyl group. acs.orgnih.gov

The exploration of these systems could lead to the development of highly selective and efficient transformations, expanding the utility of this compound as a building block.

Table 1: Potential Catalytic Systems for this compound Transformations

| Catalyst System | Potential Transformation | Rationale / Leading Examples |

|---|---|---|

| Palladium (e.g., Pd(II) pincer complexes) | N-Alkylation / Functionalization | Effective for N-alkylation of various amides via borrowing hydrogen methodology. chemrxiv.org |

| Iron (e.g., FeCl₃) | N-S Coupling / Nitrene Transfer | Iron salts catalyze the coupling of N-methoxy amides with sulfoxides to form N-acyl sulfoximines. acs.org |

| Copper (e.g., CuI, Cu(OAc)₂) | C-O or C-N Cross-Coupling | Copper salts mediate selective O-arylation of N-methoxy amides with arylboronic acids. mdpi.com |

Advanced Design of Derivatized Analogs with Tunable Reactivity Profiles

Systematic structural modification of this compound is a key strategy for creating a library of analogs with finely tuned reactivity. By introducing various substituents onto the acetamide (B32628) backbone or by altering the N-alkoxy group, researchers can modulate the electronic and steric properties of the molecule, thereby influencing its reaction pathways and selectivity.

For example, introducing electron-donating or electron-withdrawing groups near the chloro-substituent could alter its susceptibility to nucleophilic displacement. Similarly, modifying the N-methoxy group to a different N-alkoxy or N-aryloxy group could impact the stability of potential intermediates in metal-catalyzed reactions. mdpi.com The synthesis of atropisomeric N-chloroamides has demonstrated that steric hindrance can be used to control molecular geometry and reactivity, a principle that could be applied to design chiral analogs of this compound for asymmetric synthesis. rsc.org Computational studies on N-alkoxyamides are also becoming instrumental in predicting the conformational preferences of transition states, aiding in the rational design of substrates for stereocontrolled reactions. acs.org

This forward-thinking approach to molecular design will enable the creation of bespoke building blocks tailored for specific, complex synthetic challenges.

Table 2: Design Strategies for Derivatized Analogs and Their Potential Effects

| Modification Site | Type of Substituent | Potential Effect on Reactivity |

|---|---|---|

| Acetamide Backbone | Electron-Withdrawing Groups (e.g., -CF₃) | Increases electrophilicity of the carbonyl carbon and acidity of α-protons. |

| Acetamide Backbone | Electron-Donating Groups (e.g., -Alkyl) | Decreases electrophilicity of the carbonyl carbon. |

| N-Alkoxy Group | Bulky Alkyl Groups (e.g., -OtBu) | Introduces steric hindrance, potentially influencing stereoselectivity in reactions. |

Mechanistic Insights into Unexplored Reaction Pathways and Cascade Reactions

A deeper understanding of reaction mechanisms is essential for discovering and optimizing novel transformations of this compound. The compound's bifunctional nature—possessing both an electrophilic chloroacetyl site and a coordinating N-methoxyamide group—makes it an ideal candidate for cascade reactions, where multiple bond-forming events occur in a single operation. baranlab.orgnih.gov

Future research could focus on leveraging the dual reactivity of related N-chloroamides, which have been used in cobalt-catalyzed cascade C-H amidation/chlorination of indoles. acs.org A similar strategy could be envisioned for this compound, where an initial catalytic step activates one part of the molecule, triggering a subsequent intramolecular reaction. For instance, a transition metal could coordinate to the N-methoxyamide, facilitating an intramolecular cyclization via displacement of the chloride. Mechanistic studies, including computational modeling and kinetic analysis, will be vital to elucidate the complex pathways involved in these transformations. rsc.org Exploring photoinduced reactions, which can generate highly reactive radical intermediates from N-Cl bonds, represents another frontier for discovering unprecedented reaction pathways. acs.org

Unraveling these mechanisms will not only expand the synthetic playbook but also allow for the rational control of complex molecular constructions.

Sustainable Chemical Synthesis and Process Intensification Strategies

Aligning the synthesis and application of this compound with the principles of green chemistry is a critical future objective. scispace.com This involves developing more sustainable manufacturing processes that minimize waste, reduce energy consumption, and utilize less hazardous materials. researchgate.netsemanticscholar.org

Key avenues for research include the use of biocatalytic methods, where enzymes like lipases could offer highly selective and environmentally benign routes for amide bond formation under mild conditions. nih.govrsc.org Another promising area is the development of solvent-free reaction conditions or the replacement of traditional volatile organic solvents with greener alternatives like water or cyclopentyl methyl ether. researchgate.netnih.gov

Table 3: Comparison of Conventional vs. Sustainable Synthesis Approaches

| Aspect | Conventional Approach | Sustainable/Intensified Approach |

|---|---|---|

| Catalysis | Stoichiometric reagents (e.g., coupling agents). scispace.com | Catalytic amounts of reusable metals or biocatalysts (enzymes). rsc.org |

| Solvents | Chlorinated solvents (e.g., CH₂Cl₂), DMF. scispace.com | Green solvents (e.g., water, CPME) or solvent-free conditions. researchgate.netnih.gov |

| Process Mode | Large-scale batch reactors. mdpi.com | Continuous flow reactors, microreactors. mdpi.com |

| Energy Input | Conventional heating/cooling. | Microwave, ultrasound, or improved heat integration in flow systems. mdpi.com |

| Waste Generation | High E-Factor (large amounts of byproducts). scispace.com | Lower E-Factor through higher selectivity and atom economy. |

常见问题

Q. What strategies assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Kinetic Studies : Monitor degradation rates via HPLC or LC-MS under acidic/basic conditions.

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds.

- Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) to predict shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。